molecular formula C13H21NS B11797761 1-Isobutyl-2-(thiophen-2-yl)piperidine CAS No. 1355200-81-5

1-Isobutyl-2-(thiophen-2-yl)piperidine

Cat. No.: B11797761
CAS No.: 1355200-81-5
M. Wt: 223.38 g/mol
InChI Key: VDQZQDWAUZJRJY-UHFFFAOYSA-N
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Description

1-Isobutyl-2-(thiophen-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The thiophene ring, a five-membered sulfur-containing heterocycle, is attached to the piperidine ring, making this compound unique. This combination of structures imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-2-(thiophen-2-yl)piperidine typically involves the reaction of piperidine with thiophene derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-2-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isobutyl-2-(thiophen-2-yl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-Isobutyl-2-(thiophen-2-yl)piperidine is unique due to the presence of both the isobutyl group and the thiophene ring attached to the piperidine structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specific research and industrial applications .

Properties

CAS No.

1355200-81-5

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

1-(2-methylpropyl)-2-thiophen-2-ylpiperidine

InChI

InChI=1S/C13H21NS/c1-11(2)10-14-8-4-3-6-12(14)13-7-5-9-15-13/h5,7,9,11-12H,3-4,6,8,10H2,1-2H3

InChI Key

VDQZQDWAUZJRJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCC1C2=CC=CS2

Origin of Product

United States

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